molecular formula C14H15NO2 B8541666 2-(4-((6-Methylpyridin-2-yl)oxy)phenyl)ethanol

2-(4-((6-Methylpyridin-2-yl)oxy)phenyl)ethanol

Cat. No. B8541666
M. Wt: 229.27 g/mol
InChI Key: JRRYRDVJDMFAFD-UHFFFAOYSA-N
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Patent
US08637536B2

Procedure details

To the solution of 2-[(4-ethenylphenyl)oxy]-6-methylpyridine (1.23 g, 5.82 mmol) in dry THF (20 mL), was added 9-BBN (17 mL, 8.50 mmol) at 0° C. The mixture was stirred at room temperature overnight, and quenched with water (2 mL), followed by aq. NaOH (3M, 7 mL), and 30% H2O2 (7.2 mL). The reaction mixture was heated at 50° C. for 3 h. Then THF was removed under reduced pressure, and the residue was diluted with DCM. The organic layer was washed with water and brine, dried over anhydrous Na2SO4 and concentrated and purified by flash chromatography to afford the title compound (1.71 g, 7.46 mmol, 128% yield) as a colorless oil. LCMS: rt=2.07 min, [M+H+]=230
Name
2-[(4-ethenylphenyl)oxy]-6-methylpyridine
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
128%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([O:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([CH3:16])[N:11]=2)=[CH:5][CH:4]=1)=[CH2:2].B1C2CCCC1CCC2.C1C[O:29]CC1>>[CH3:16][C:12]1[N:11]=[C:10]([O:9][C:6]2[CH:5]=[CH:4][C:3]([CH2:1][CH2:2][OH:29])=[CH:8][CH:7]=2)[CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
2-[(4-ethenylphenyl)oxy]-6-methylpyridine
Quantity
1.23 g
Type
reactant
Smiles
C(=C)C1=CC=C(C=C1)OC1=NC(=CC=C1)C
Name
Quantity
17 mL
Type
reactant
Smiles
B1C2CCCC1CCC2
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (2 mL)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 50° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then THF was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with DCM
WASH
Type
WASH
Details
The organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1=CC=CC(=N1)OC1=CC=C(C=C1)CCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.46 mmol
AMOUNT: MASS 1.71 g
YIELD: PERCENTYIELD 128%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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